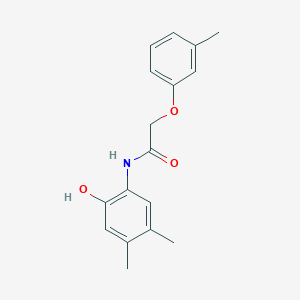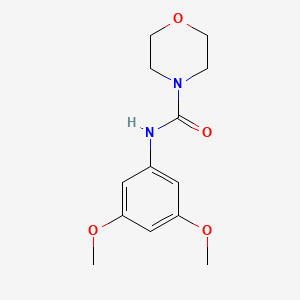
N-(2-hydroxy-4,5-dimethylphenyl)-2-(3-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Introduction The compound N-(2-hydroxy-4,5-dimethylphenyl)-2-(3-methylphenoxy)acetamide is a synthetic chemical entity used in various chemical syntheses and research. While there isn't direct information available on this exact compound, related compounds have been synthesized and studied for various applications, including their effects in biological systems and potential as intermediates in organic synthesis.
Synthesis Analysis The synthesis of related compounds involves the reaction between different acyl chlorides and phenols or anilines in the presence of bases such as potassium carbonate, and solvents like N,N-dimethylformamide (DMF). For example, compounds such as N-methyl-2-(4-phenoxyphenoxy)acetamide are synthesized through reactions involving chloroacetamide and phenoxyphenol under specific conditions, yielding products with significant yields beyond 85% (He Xiang-qi, 2007).
Molecular Structure Analysis The molecular structure of these compounds is typically characterized using spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). For instance, the structures of silylated derivatives of N-(2-hydroxyphenyl)acetamide were elucidated through NMR, MS, and X-ray single-crystal analysis, providing insights into the compound's molecular framework and the effects of substitutions on the phenyl ring (A. Nikonov et al., 2016).
Chemical Reactions and Properties The chemical reactions involving these compounds typically include acylation, silylation, and reductive carbonylation, among others. The reactivity and chemical behavior are influenced by the presence of functional groups such as acetamide and phenoxy groups. For instance, the transformation of nitrobenzene to N-(4-hydroxyphenyl)acetamide through a one-pot reductive carbonylation showcases the complex reactivity and potential applications in pharmaceuticals (A. Vavasori et al., 2023).
Physical Properties Analysis Physical properties such as melting points, boiling points, solubility, and crystal structures are crucial for understanding the compound's behavior in different environments. These properties can be affected by molecular structure and substituent effects. While specific data for N-(2-hydroxy-4,5-dimethylphenyl)-2-(3-methylphenoxy)acetamide may not be available, related compounds exhibit distinct physical characteristics that can be analyzed through crystallography and other techniques (Julia Bąkowicz & I. Turowska-Tyrk, 2010).
Chemical Properties Analysis The chemical properties, including reactivity, stability, and interactions with other molecules, are influenced by the acetamide and phenoxy functional groups. Studies on related compounds provide insights into their hydrogen bonding capabilities, electronic structure, and reactivity under different chemical conditions. For example, investigations into hydrogen bond studies in substituted acetamides highlight the importance of intramolecular interactions in defining the compound's chemical properties (T. Romero & Angela Margarita, 2008).
Eigenschaften
IUPAC Name |
N-(2-hydroxy-4,5-dimethylphenyl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11-5-4-6-14(7-11)21-10-17(20)18-15-8-12(2)13(3)9-16(15)19/h4-9,19H,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQGEWWAHMOYLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C=C(C(=C2)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-{[6-(dimethylamino)pyridin-3-yl]methyl}-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5517949.png)
![3-(1H-imidazol-2-yl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5517955.png)
![(3S*,4S*)-4-cyclopropyl-1-[(2-methyl-5-pyrimidinyl)methyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5517958.png)
![methyl 2-({[(2,2,2-trichloro-1-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5517960.png)

![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5517967.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5517969.png)

![6-{[(2-phenylethyl)(2-pyridinylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5517983.png)

![2-(2,4-dichlorophenoxy)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5517993.png)

![5-(4-isopropoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5518008.png)